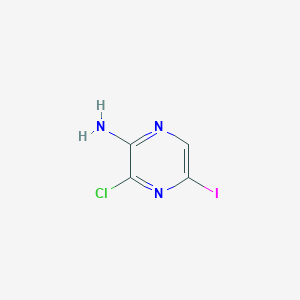

3-Chloro-5-iodopyrazin-2-amine

Description

The exact mass of the compound 3-Chloro-5-iodopyrazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-iodopyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-iodopyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-chloro-5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKDDCJSHJYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858685 | |

| Record name | 3-Chloro-5-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252597-70-8 | |

| Record name | 3-Chloro-5-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of 3-Chloro-5-iodopyrazin-2-amine in High-Throughput Medicinal Chemistry

CAS Number: 1252597-70-8 Molecular Formula: C₄H₃ClIN₃ Molecular Weight: 255.44 g/mol [1]

Executive Summary: The Orthogonal Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-Chloro-5-iodopyrazin-2-amine (CAS 1252597-70-8) represents a "privileged scaffold" due to its precise halogen positioning. Unlike generic di-halo heterocycles, this molecule offers orthogonal reactivity : the electronic and steric disparity between the C3-Chlorine and C5-Iodine allows for sequential, regioselective functionalization without the need for protecting groups.

For the medicinal chemist, this molecule is not merely a building block; it is a logic gate. It enables the rapid construction of trisubstituted pyrazines—a core motif found in FDA-approved kinase inhibitors (e.g., analogs of Crizotinib or Gilteritinib)—by directing nucleophiles and electrophiles to specific vectors on the aromatic ring.

Physiochemical & Reactivity Profile[2]

To utilize this scaffold effectively, one must understand the electronic landscape of the pyrazine ring.

| Property | Value / Characteristic | Impact on Synthesis |

| Melting Point | 158.1–160.4 °C | Stable solid; easy to handle in solid-phase dispensing. |

| Density | ~2.3 g/cm³ | High density due to iodine; facilitates phase separation in aqueous workups. |

| C5-Iodine Reactivity | High (Soft Electrophile) | Primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). Reacts at room temp or mild heat. |

| C3-Chlorine Reactivity | Low/Latent (Hard Electrophile) | Sterically hindered by the adjacent C2-Amine. Requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts) or SNAr activation. |

| C2-Amine Function | Electron Donor (H-Bond Donor) | Directs electrophilic substitution to C5 (if H were present); serves as a critical "hinge binder" in kinase targets. |

The Chemoselectivity Hierarchy

The following diagram illustrates the logical flow of functionalization. The C5-Iodine is the "entry point," while the C3-Chlorine is the "exit point" or secondary diversification site.

Figure 1: Sequential functionalization logic. The C5-I bond breaks first due to lower bond dissociation energy (BDE) compared to C3-Cl.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (Iodination)

If the specific CAS is unavailable, it can be synthesized from 3-chloropyrazin-2-amine (commercially abundant).

Reagents:

-

Substrate: 3-chloropyrazin-2-amine (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-chloropyrazin-2-amine in 20 mL of anhydrous DMF under N₂ atmosphere.

-

Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes. Critical: Rapid addition causes exotherms that may lead to di-iodination side products.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product spot will be less polar than the starting material.

-

Quench: Pour reaction mixture into 100 mL ice-water containing 5% sodium thiosulfate (to reduce excess iodine/oxidants).

-

Isolation: Filter the resulting precipitate. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc/Hexane).

-

Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the C5-proton signal (typically around δ 8.0 ppm) and retention of the amine singlet.

Protocol B: Regioselective Suzuki Coupling at C5

This protocol demonstrates the "Soft Electrophile" advantage.

Reagents:

-

Substrate: 3-Chloro-5-iodopyrazin-2-amine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane

Workflow:

-

Charge a microwave vial with the substrate, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Dioxane and aqueous Na₂CO₃.

-

Heat at 80°C for 4 hours (Thermal) or 100°C for 30 min (Microwave).

-

Observation: The C3-Chlorine remains intact under these conditions. If the temperature exceeds 120°C, minor oxidative addition at C3 may occur.

Medicinal Chemistry Application: Kinase Inhibitor Design

The 2-aminopyrazine core is a bioisostere of the aminopyridine scaffold found in drugs like Crizotinib (ALK inhibitor). The nitrogen atoms in the pyrazine ring modulate lipophilicity (LogP) and solubility compared to benzene analogs.

Structural Role in Binding (The "Hinge Binder")

In many kinase active sites, the exocyclic amine (N-H) functions as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu, Met residues). The C3-substituent (Chlorine) often directs a hydrophobic group into the "Gatekeeper" pocket, while the C5-substituent (derived from Iodine) extends into the solvent-exposed region or the ribose-binding pocket.

Figure 2: Pharmacophore mapping of the trisubstituted pyrazine scaffold.

Safety & Handling (MSDS Highlights)

While standard laboratory safety applies, specific attention is required for halogenated heteroaromatics:

-

Light Sensitivity: Iodinated heterocycles are photolabile. Store in amber vials or wrap in foil to prevent homolytic cleavage of the C-I bond, which degrades the reagent and releases I₂.

-

Storage: Keep under inert gas (Argon/Nitrogen) at 2–8°C.

-

Hazards: Irritant to eyes, respiratory system, and skin. Use a fume hood to avoid inhalation of dust.

References

-

Biosynce . (n.d.). 3-Chloro-5-iodopyrazin-2-amine CAS 1252597-70-8.[1][2][3] Retrieved January 30, 2026, from [Link]

-

MDPI . (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: 3-Chloro-5-iodopyrazin-2-amine – A Pivotal Scaffold in Medicinal Chemistry

Executive Summary

3-Chloro-5-iodopyrazin-2-amine (CAS 1252597-70-8) represents a high-value heterocyclic building block in modern drug discovery, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) modulator spaces.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents—the highly reactive C5-iodine and the more stable C3-chlorine—positioned around an electron-rich amino group. This "chemical handle" diversity allows medicinal chemists to execute sequential, regioselective cross-coupling reactions to construct complex polysubstituted pyrazine cores with high precision.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthesis protocols, and reactivity profiles, serving as a definitive reference for research and development professionals.

Chemical Identity & Physicochemical Properties

The pyrazine ring is electron-deficient, but the presence of the exocyclic amino group at position 2 introduces significant electron density, modulating the reactivity of the halogenated positions.

| Property | Data |

| Chemical Name | 3-Chloro-5-iodopyrazin-2-amine |

| CAS Number | 1252597-70-8 |

| Molecular Formula | C₄H₃ClIN₃ |

| Molecular Weight | 255.44 g/mol |

| SMILES | Nc1nc(I)cnc1Cl |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 158–160 °C |

| Predicted pKa | ~0.97 (Conjugate acid) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Analysis & Reactivity Logic

The utility of 3-Chloro-5-iodopyrazin-2-amine stems from the electronic differentiation of its carbon centers.

-

C2-Amino Group (+M Effect): The amino group acts as an electron-donating group (EDG) via resonance. This activation is critical for directing electrophilic substitutions (like iodination) to the C5 position during synthesis.

-

C5-Iodine (High Reactivity): The C-I bond is the weakest carbon-halogen bond in the molecule. It is highly susceptible to oxidative addition by Pd(0) catalysts, making it the primary site for Suzuki-Miyaura, Sonogashira, or Stille couplings under mild conditions.

-

C3-Chlorine (Latent Reactivity): The C-Cl bond is stronger and sterically shielded by the adjacent amino group. It typically remains inert under the mild conditions used to functionalize C5, allowing for a second, distinct coupling event at higher temperatures or with specialized ligands (e.g., Buchwald-type ligands).

Visualization: Regioselective Functionalization Workflow

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C5-I and C3-Cl.

Synthesis Protocol

The most robust route to 3-Chloro-5-iodopyrazin-2-amine involves the electrophilic iodination of the commercially available precursor, 3-chloropyrazin-2-amine. The amino group directs the incoming electrophile to the para-like C5 position.

Reagents & Materials[1][2][3][5][6][7][8][9][10][11][12]

-

Starting Material: 3-Chloropyrazin-2-amine (CAS 6863-73-6)

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (I₂) with Silver Sulfate (Ag₂SO₄)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Workup: Sodium thiosulfate (sat. aq.), Ethyl acetate

Step-by-Step Methodology

-

Dissolution: Charge a reaction vessel with 3-chloropyrazin-2-amine (1.0 equiv) and dissolve in anhydrous MeCN (0.2 M concentration).

-

Iodination: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise over 15 minutes to avoid exotherms.

-

Expert Note: If conversion is sluggish, catalytic trifluoroacetic acid (TFA) or conducting the reaction in DMF at 50°C can accelerate the process.

-

-

Reaction Monitoring: Warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 130) and appearance of product (M+H = 256).

-

Quenching: Quench the reaction with saturated aqueous sodium thiosulfate to reduce excess iodine/NIS.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

Applications in Drug Discovery[5][9][13]

This scaffold is extensively used to synthesize kinase inhibitors and receptor modulators. The pyrazine core mimics the adenine ring of ATP, making it a privileged structure for ATP-competitive inhibitors.

Case Study: Orexin Receptor Agonists

In the development of macrocyclic urea orexin receptor agonists (Patent WO2022094012A1), 3-Chloro-5-iodopyrazin-2-amine serves as the linchpin intermediate.

-

Mechanism: The C5-iodo position is first coupled to a linker or core pharmacophore. Subsequently, the C2-amino group is engaged in cyclization or amide coupling reactions to form the macrocycle.

-

Why this Scaffold? The 3-chloro substituent provides a lipophilic bulk that can fill hydrophobic pockets in the receptor binding site, while the nitrogen atoms of the pyrazine ring engage in hydrogen bonding with the protein backbone (e.g., Hinge region interactions in kinases).

Synthesis of Imidazopyrazine Cores

The scaffold is also a precursor for fused ring systems. Reaction with

Figure 2: Divergent synthetic utility of the scaffold.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound should be handled with standard chemical hygiene protocols.

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Light sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent deiodination or oxidation.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Merck Sharp & Dohme LLC. (2022). Macrocyclic urea orexin receptor agonists. WO2022094012A1.[4] Link

-

Biosynce. (2023).[5] 3-Chloro-5-iodopyrazin-2-amine Product Data. Link

-

Synblock. (2023). Chemical Properties of CAS 1252597-70-8. Link

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling and Suzuki Coupling Methodologies. Link

Sources

Strategic Synthesis of 3-Chloro-5-iodopyrazin-2-amine: A Regiocontrolled Approach

Executive Summary

3-Chloro-5-iodopyrazin-2-amine (CAS: 1251726-38-3) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., SHP2, ERK) and antitubercular agents.[1] Its value lies in its orthogonal reactivity : the presence of three distinct functional handles—an amine (C2), a chloride (C3), and an iodide (C5)—allows for sequential, chemoselective functionalization.[1]

This technical guide details the most robust synthetic pathway: a regiocontrolled sequential halogenation strategy .[1] Unlike direct halogenation of aminopyrazine, which often leads to inseparable regioisomeric mixtures, this protocol relies on the nucleophilic amination of 2,3-dichloropyrazine followed by electrophilic iodination.[1] This ensures high regiochemical fidelity and scalability.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "regioselectivity trap" of chlorinating 2-aminopyrazine directly.[1] Instead, we establish the C3-chlorine bond before introducing the amine, and install the C5-iodine bond last, utilizing the directing power of the amino group.[1]

Strategic Disconnection[1]

-

Precursor: 3-Chloropyrazin-2-amine.[1][3] The amino group at C2 strongly activates the C5 position (para) for electrophilic aromatic substitution (EAS).[1]

-

Starting Material: 2,3-Dichloropyrazine.[1][4] The symmetry of this molecule allows for mono-amination to yield the requisite precursor cleanly.[1]

Figure 1: Retrosynthetic logic highlighting the orthogonal reactivity handles. The C5-Iodine is installed last to preserve it for the first round of cross-coupling in drug synthesis.[1]

Detailed Synthetic Protocol

Phase 1: Preparation of 3-Chloropyrazin-2-amine

Reaction Type: Nucleophilic Aromatic Substitution (

Protocol:

-

Charge: Load a pressure vessel (autoclave or sealed tube) with 2,3-dichloropyrazine (1.0 equiv) and Ethanol (5 mL/g).

-

Reagent: Add concentrated aqueous Ammonia (28-30%) (5.0 - 10.0 equiv).

-

Note: Excess ammonia acts as both nucleophile and base to scavenge HCl.[1]

-

-

Reaction: Seal and heat to 120–130°C for 12–16 hours.

-

Monitoring: Monitor via LC-MS.[1] Conversion should be >95%.

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess ammonia.[1]

-

Isolation: Resuspend residue in water.[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc) if necessary.

-

Yield Expectations: 75–85%.[1]

-

Phase 2: Regioselective Iodination (The Core Step)

Reaction Type: Electrophilic Aromatic Substitution (Halogenation).[1]

Rationale: The amino group at C2 is a strong Electron Donating Group (EDG), activating the ring.[1] In the pyrazine system, the positions ortho (C3) and para (C5) to the amine are activated.[1] Since C3 is blocked by Chlorine, C5 is the exclusive site for iodination.[1] N-Iodosuccinimide (NIS) is selected over elemental iodine (

Protocol:

-

Setup: In a light-protected round-bottom flask (wrap in foil), dissolve 3-chloropyrazin-2-amine (1.0 equiv) in DMF (Dimethylformamide) or MeCN (Acetonitrile) (10 mL/g).

-

Solvent Choice: DMF promotes the reaction rate due to its polarity, stabilizing the transition state.[1]

-

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature (20–25°C).

-

Caution: Exothermic potential.[1] Add slowly on scale-up.

-

-

Reaction: Stir at room temperature for 4–12 hours.

-

Temperature Control: Do not exceed 60°C to prevent di-iodination or decomposition.[1]

-

-

Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (

) and ice water. -

Workup: Extract with Ethyl Acetate (3x). Wash organic layer with water (to remove DMF) and brine.[1] Dry over

.[1] -

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Target Product: 3-Chloro-5-iodopyrazin-2-amine (Pale yellow solid).[1]

-

Critical Process Parameters (CPP) & Data Summary

| Parameter | Specification | Rationale |

| Stoichiometry (NIS) | 1.05 – 1.10 equiv | Slight excess ensures full conversion; large excess risks over-iodination.[1] |

| Temperature (Step 2) | 20°C – 40°C | Higher temps (>60°C) increase risk of unstable iodine species and tar formation.[1] |

| Solvent (Step 2) | DMF or MeCN | Polar aprotic solvents stabilize the charged intermediate (Wheland intermediate).[1] |

| Quenching | Essential to remove electrophilic iodine species that darken the product.[1] | |

| Reaction Time | 4 – 16 hours | Highly dependent on scale; monitor disappearance of starting material via HPLC. |

Mechanism & Workflow Visualization

The following diagram illustrates the reaction workflow and the electronic effects dictating the regioselectivity of the iodination step.

Figure 2: Workflow from starting material to target, detailing the mechanistic logic of the regioselective iodination.

Safety & Handling

-

N-Iodosuccinimide (NIS): NIS is an irritant and can decompose violently if heated excessively.[1] Store at 2–8°C away from light.[1]

-

Pyrazine Derivatives: Many aminopyrazines are potential skin sensitizers.[1] Use double gloving (Nitrile) and work within a fume hood.[1]

-

Waste Disposal: Aqueous waste containing iodides and DMF must be segregated.[1] Do not mix with acidic waste streams to prevent the release of volatile iodine or toxic vapors.[1]

References

-

General Heterocyclic Halogenation: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard reference for electrophilic substitution rules in diazines).

-

NIS Iodination Protocol: Castanet, A.-S., Collet, F., & Earthman, J. (2011).[1] "Mild and Regioselective Iodination of Electron-Rich Aromatics and Heteroaromatics with N-Iodosuccinimide." Tetrahedron Letters, 52(39), 5091-5094.[1] Link[1]

-

Pyrazine Synthesis Patent: "Substituted Pyrazine Compounds and Uses Thereof." (2012).[1] WO Patent 2012/121361.[1] (Describes analogous halogenation of aminopyrazines for kinase inhibitor synthesis). Link

-

SHP2 Inhibitor Application: "Pyrazine Derivatives as SHP2 Inhibitors." (2018).[1] US Patent 10,131,643.[1] (Demonstrates the utility of 3-chloro-5-iodopyrazin-2-amine as a key intermediate). Link

Sources

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. biosynce.com [biosynce.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 7. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 8. portal.tpu.ru [portal.tpu.ru]

- 9. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 10. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Chloro-5-iodo-2-pyrazinamine

Topic: Physicochemical characteristics of 3-chloro-5-iodo-2-pyrazinamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of kinase inhibitor discovery—specifically targeting SHP2, ERK, and various tyrosine kinases—3-chloro-5-iodo-2-pyrazinamine (also known as 2-amino-3-chloro-5-iodopyrazine) serves as a critical, high-value scaffold. Its structural utility lies in the "orthogonal reactivity" of its halogen substituents. The significant difference in bond dissociation energy between the C–I and C–Cl bonds allows medicinal chemists to perform precise, sequential functionalization, making this compound a linchpin in fragment-based drug design (FBDD).

This guide provides a comprehensive analysis of its physicochemical properties, electronic characteristics, and validated synthetic protocols, correcting common database discrepancies regarding its CAS registry.

Part 1: Molecular Identity & Physicochemical Profile

Structural Verification & CAS Discrepancy

Critical Note: While the request referenced CAS 1227599-22-3 , current chemical inventory databases associate that registry number with unrelated surfactants (e.g., zwitterionic ammonium salts). The chemically accurate CAS registry number for 3-chloro-5-iodo-2-pyrazinamine is 1252597-70-8 .[1] Researchers are advised to verify structure over CAS when sourcing.

Physicochemical Data Table

The following data aggregates experimental values and high-confidence predictions suitable for laboratory handling.

| Property | Value / Characteristic | Context for Researchers |

| Chemical Name | 3-Chloro-5-iodo-2-pyrazinamine | IUPAC |

| CAS Number | 1252597-70-8 | Primary commercial identifier |

| Molecular Formula | C₄H₃ClIN₃ | Halogenated Heterocycle |

| Molecular Weight | 255.44 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | Off-white to pale yellow solid | Iodides may darken upon light exposure |

| Melting Point | 158 – 160 °C | Distinct sharp melt (purity indicator) |

| Density | ~2.3 g/cm³ | High density due to Iodine atom |

| Solubility | DMSO (>20 mg/mL), DMF, DMAc | Excellent in polar aprotic solvents |

| Solubility (Poor) | Water, Hexanes, Et₂O | Requires co-solvent for aqueous rxns |

| pKa (Calculated) | ~1.5 – 2.0 (Conjugate acid) | Weakly basic amine due to e- withdrawing halogens |

Part 2: Electronic Structure & Reactivity Map

The strategic value of this molecule is the electronic differentiation between the C-3 and C-5 positions.

-

C-5 Position (Iodo): The Carbon-Iodine bond is weaker and more polarizable. It undergoes rapid oxidative addition with Pd(0) catalysts. This is the primary site for cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

-

C-3 Position (Chloro): The Carbon-Chlorine bond is stronger. It remains inert under mild Pd-catalyzed conditions used for the C-5 position, allowing for "protection-free" sequential synthesis. It can be activated later using specialized ligands (e.g., Buchwald biaryl phosphines) or via Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyrazine ring.

-

C-2 Position (Amino): Acts as a directing group for ortho-lithiation (rare) or, more commonly, as a nucleophile for cyclization to form imidazo[1,2-a]pyrazines.

Visualization: Reactivity Logic Flow

Figure 1: Reactivity hierarchy allowing sequential, regioselective modification of the pyrazine core.

Part 3: Validated Synthetic Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling (C-5 Selective)

Objective: To install an aryl or heteroaryl group at the C-5 position while leaving the C-3 chloride intact.

Reagents:

-

Substrate: 3-Chloro-5-iodo-2-pyrazinamine (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the pyrazine substrate, boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Why: Pd(0) species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

-

Reaction: Stir at 60–80 °C for 2–4 hours. Note: Do not exceed 100°C aggressively, as the C-3 chloride may begin to react with highly active boronic acids.

-

Monitoring: Monitor by LCMS. The Iodide (Starting Material) should disappear. The product will show a mass of [M-I+Aryl]. The Chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved in the product, confirming the chloride is intact.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol: Characterization Standards (QC)

To validate the identity of the molecule before use, rely on these spectroscopic signatures.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.0 – 8.2 ppm (1H, s): The C-6 aromatic proton. It appears as a sharp singlet. Its shift is diagnostic; if the Iodine has hydrolyzed or reduced, this peak will shift significantly.

-

δ 6.5 – 7.0 ppm (2H, br s): The exocyclic amine (-NH₂). Broadening is common due to quadrupole relaxation or hydrogen bonding.

LC-MS (ESI+):

-

Target Mass: 255.9 (¹²⁷I isotope dominant).

-

Isotope Pattern: Look for the characteristic "Cl-I" pattern.

-

Peak A (M+H): ~256

-

Peak B (M+H+2): ~258 (approx 33% height of Peak A due to ³⁷Cl).

-

Self-Validating Check: If the M+2 peak is missing, you have likely lost the Chlorine (dehalogenation).

-

Part 4: Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Light Sensitivity: Organoiodides are susceptible to photolytic cleavage of the C–I bond, liberating iodine (purple discoloration).

-

Recommendation: Store in amber vials wrapped in foil.

-

-

Thermal Stability: Stable at room temperature for short periods, but long-term storage should be at 2–8 °C or -20 °C for analytical standards.

-

Hygroscopicity: The primary amine can absorb moisture. Store under inert atmosphere (Argon) if possible.

Safety Considerations (MSDS Summary)

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood to avoid inhalation of dust.

-

Spill: Clean up with wet tissues to avoid dust generation; treat waste as halogenated organic waste.

Part 5: Workflow Visualization

The following diagram illustrates the decision tree for processing this material in a drug discovery campaign.

Figure 2: Quality control and storage workflow for maintaining scaffold integrity.

References

-

Biosynce . (n.d.). 3-Chloro-5-iodopyrazin-2-amine Product Specifications. Retrieved February 11, 2026, from [Link]

-

PubChem . (2025).[2][3] Compound Summary: Aminopyrazine Derivatives. National Library of Medicine. Retrieved February 11, 2026, from [Link]

-

Organic Chemistry Portal . (n.d.). Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved February 11, 2026, from [Link]

Sources

Spectroscopic Data Analysis of 3-Chloro-5-iodopyrazin-2-amine: A Technical Guide

Executive Summary

3-Chloro-5-iodopyrazin-2-amine (CAS 1252597-70-8) is a high-value heteroaromatic scaffold, critical in the synthesis of kinase inhibitors (e.g., ALK, ROS1 targets). Its structural utility lies in the differential reactivity of the halogen substituents: the C5-iodine allows for facile, selective cross-coupling (Suzuki, Sonogashira) under mild conditions, while the C3-chlorine remains intact for subsequent derivatization.

This guide addresses the primary analytical challenge: unambiguous regiochemical assignment . Because the regioisomer (3-iodo-5-chloropyrazin-2-amine) presents identical mass and similar proton NMR features, this protocol prioritizes

Part 1: Mass Spectrometry – The Isotopic Fingerprint

For halogenated heterocycles, Low-Resolution Mass Spectrometry (LRMS) provides more than just molecular weight; it provides a statistical probability map of the halogen composition.

The Chlorine-Iodine Signature

The molecule contains one Chlorine atom (

Theoretical Isotopic Distribution:

| Ion Species | Composition | m/z (approx) | Relative Abundance | Diagnostic Note |

| M | 254.9 | 100% (Base Peak) | Represents | |

| M+2 | 256.9 | ~33% | Represents | |

| Fragment | [M - I] | ~128 | Variable | Loss of Iodine (weak C-I bond) |

Interpretation Workflow

The presence of a 3:1 ratio between

Figure 1: Decision logic for interpreting the isotopic envelope of chloro-iodo-pyrazines.

Part 2: Nuclear Magnetic Resonance – The Regiochemical Skeleton

This is the most critical section. A standard

Proton NMR ( H NMR)

Solvent Recommendation: DMSO-

| Proton | Multiplicity | Shift ( | Causality & Assignment |

| -NH | Broad Singlet (2H) | 6.5 - 7.5 | Exchangeable with D |

| H-6 | Singlet (1H) | 8.2 - 8.6 | Diagnostic. This proton is flanked by N1 and C5-I. It is the only aromatic proton. |

Critical Observation: If you observe any splitting (doublets) in the aromatic region, your sample is contaminated with de-halogenated byproducts (e.g., 3-chloropyrazin-2-amine).

Carbon NMR ( C NMR) – The "Heavy Atom" Effect

This is the self-validating step for regiochemistry.

-

Chlorine Effect: Electronegative induction causes deshielding (downfield shift) of the attached carbon.

-

Iodine Effect: The "Heavy Atom Effect" (spin-orbit coupling) causes significant shielding (upfield shift) of the attached carbon, often pushing it to

< 100 ppm or low 100s, which is anomalous for aromatics.

Differentiation Table:

| Carbon Position | Expected Shift ( | Mechanism |

| C-Cl (Position 3) | 140 - 150 ppm | Inductive effect (-I) deshields the nucleus. |

| C-I (Position 5) | 100 - 115 ppm | Heavy atom shielding effect. This is the marker. |

Validation Rule: If the carbon spectrum shows two halogen-bearing carbons above 135 ppm, you likely have the dichloro- analog. If you see a carbon signal near 100-110 ppm, the Iodine is correctly placed on the ring.

Part 3: Vibrational Spectroscopy (IR)[5]

FT-IR is used primarily for rapid batch-to-batch consistency checks rather than structural elucidation.

-

N-H Stretching: Doublet around 3400–3100 cm

(Primary amine). -

C=N Ring Stretch: Sharp bands at 1550–1450 cm

. -

C-Cl Stretch: 800–600 cm

(Strong, broad). -

C-I Stretch: < 600 cm

(Often below the cutoff of standard IR optics; requires Far-IR or Raman for definitive observation).

Part 4: Analytical Workflow & Quality Control

To ensure data integrity in a drug discovery context, follow this self-validating workflow.

Figure 2: Integrated analytical workflow for structural release.

Experimental Protocol: Purity Assessment

-

Solvent: Acetonitrile:Water (gradient 5% to 95%).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

-

Wavelength: 254 nm (Pyrazine absorption) and 220 nm.

-

Pass Criteria: Purity > 95% by area integration; MS confirms

255/257 pattern.

References

-

PubChem Compound Summary. "3-Chloro-5-iodopyrazin-2-amine (CID 72183195)."[5][6] National Center for Biotechnology Information. [Link]

-

Abraham, R. J., & Mobli, M. "1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. (Discussion of Pyrazine ring currents). [Link]

-

Whitman College. "Identification of Analytes using Isotopic Ratios (Mass Spectrometry)." [Link]

Sources

- 1. GCMS Section 6.5 [people.whitman.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-Chloro-5-iodopyrazin-2-amine,1252597-70-8-Amadis Chemical [amadischem.com]

Advanced Infrared Spectroscopy of Substituted Pyrazines: A Technical Guide

Core Directive & Executive Summary

Pyrazine (1,4-diazine) is a pharmacophore of immense significance in medicinal chemistry, serving as the structural backbone for critical therapeutics ranging from the antitubercular agent Pyrazinamide to the antiviral Favipiravir .

This guide moves beyond basic spectral interpretation. It provides a rigorous, symmetry-driven framework for analyzing substituted pyrazines. By synthesizing group theory with experimental data, we establish a self-validating system for identifying substitution patterns (2-, 2,3-, 2,5-, 2,6-) and monitoring functional group integrity during drug formulation.

Theoretical Framework: Symmetry & Selection Rules[1][2]

The interpretation of pyrazine spectra is governed by molecular symmetry. Unlike benzene (

The Mutual Exclusion Principle

For centrosymmetric molecules (possessing an inversion center,

-

Pyrazine (

): Centrosymmetric. IR active modes are Raman inactive, and vice versa. -

2,5-Disubstituted Pyrazines (Identical substituents,

): Retain the inversion center. Mutual exclusion applies. This is a critical diagnostic tool to distinguish 2,5- isomers from 2,3- or 2,6- isomers. -

2,6- and 2,3-Disubstituted (

or

Symmetry Degradation Flowchart

The following diagram illustrates how substitution breaks symmetry, activating previously "silent" vibrational modes.

Caption: Symmetry descent in pyrazine derivatives. Red nodes indicate centrosymmetry where IR/Raman mutual exclusion aids identification.

Spectral Analysis: Characteristic Regions

High-Frequency Region (3000 – 3600 cm⁻¹)

This region is dominated by X-H stretching. In pyrazines, the C-H stretch is distinctively sharp and weak compared to aliphatic chains.

-

Aromatic C-H Stretch:

.[1] Typically appears as a weak shoulder or multiplet. -

Amide N-H (Primary): Two bands (symmetric/asymmetric) at

. Prominent in Pyrazinamide and Favipiravir. -

O-H Stretch: Broad band

if hydroxy-substituted (tautomeric enol forms).

The "Double Bond" Region (1500 – 1750 cm⁻¹)

This is the most diagnostic region for functional groups attached to the ring.

| Vibration Mode | Frequency Range (cm⁻¹) | Description |

| C=O[2] (Amide I) | 1660 – 1710 | Strong intensity. Lowers with H-bonding. |

| Amide II (N-H def) | 1590 – 1650 | Medium/Strong. Often overlaps with ring modes. |

| Ring C=N / C=C | 1520 – 1580 | "Quadrant stretching." Sensitive to conjugation. |

| Ring Skeletal | 1430 – 1480 | Characteristic pyrazine semi-circle stretch. |

The Fingerprint & Ring Breathing (1000 – 1500 cm⁻¹)

The "Ring Breathing" mode (symmetric expansion/contraction of the ring) is a hallmark of heteroaromatics.

-

Ring Breathing:

. In 2-substituted pyrazines, this often shifts or splits. -

C-F Stretch:

.[2] Very strong. Critical for Favipiravir identification. -

C-Cl Stretch:

(often mixed with ring modes).

Case Studies: Validated Assignments

Case Study A: Pyrazinamide (PZA)

Context: First-line tuberculosis drug.

-

Amide Bands: Distinct doublet at 3410 / 3290 cm⁻¹ (

stretch). Strong C=O band at 1680 cm⁻¹ . -

Ring Modes: The pyrazine ring stretch appears at 1580 cm⁻¹ and 1525 cm⁻¹ .

-

Validation: The absence of a nitrile peak (~2230 cm⁻¹) confirms the purity of the amide from its precursor (cyanopyrazine).

Case Study B: Favipiravir (T-705)

Context: Broad-spectrum antiviral (COVID-19, Influenza).[3]

-

Structure: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide.

-

Complexity: Exists in keto-enol equilibrium.

-

Key Diagnostic Bands:

-

C=O (Amide): 1670 cm⁻¹ .

-

C-F Stretch: Strong band at 1194 cm⁻¹ (coupled with ring vibration).

-

O-H/N-H: Broad, complex absorption 3200-3350 cm⁻¹ due to intramolecular H-bonding between the 3-OH and 2-amide groups.

-

Experimental Protocol: Best Practices

For heterocyclic aromatic compounds, sample preparation is not trivial. Pyrazines can be polymorphic and hygroscopic.

Protocol 1: ATR-FTIR (Routine Analysis)

-

Crystal Contact: Ensure high pressure on the Diamond/ZnSe crystal. Pyrazine powders can be fluffy; poor contact yields noisy spectra.

-

Background: Collect 32 scans of air background immediately prior to sample.

-

Parameters: Resolution

, Range

Protocol 2: KBr Pellet (High Resolution/Polymorph ID)

Use this when distinguishing subtle polymorph shifts (e.g., Favipiravir Form I vs Form II).

-

Ratio: 1 mg sample : 100 mg dry KBr.

-

Grinding: Grind gently. Warning: Aggressive grinding can induce phase transitions in metastable pyrazine polymorphs.

-

Pressing: Evacuate air for 2 mins, then press at 8-10 tons for 1 minute.

-

Validation: Check the region

. A broad "hump" indicates wet KBr; dry the pellet or start over.

Logic Workflow for Unknown Identification

Use this decision tree to characterize an unknown substituted pyrazine.

Caption: Step-by-step logic for classifying substituted pyrazines based on spectral features.

Consolidated Frequency Table

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |

| Pyrazine Ring C-H | 3000 - 3100 | Weak | Higher than aliphatic C-H. |

| Amide N-H | 3150 - 3450 | Medium | Doublet for -NH2. |

| C=O (Amide) | 1660 - 1700 | Strong | "Amide I" band. |

| Pyrazine Ring Stretch | 1515 - 1580 | Med/Strong | Characteristic of the aromatic core. |

| C-F Stretch | 1100 - 1200 | Very Strong | Broad, intense band in fluorinated drugs. |

| Ring Breathing | 1015 - 1050 | Medium | Sensitive to substitution pattern. |

| C-H Out-of-Plane | 800 - 850 | Strong | Diagnostic for adjacent protons (ortho/meta). |

References

-

NIST Chemistry WebBook. Pyrazinamide Infrared Spectrum. National Institute of Standards and Technology. Link

-

Spectrochimica Acta Part A. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. (2010). Link

-

Journal of Pharmaceutical and Biomedical Analysis. Spectroscopic characterization of Favipiravir and its tautomeric forms.

-

Journal of Molecular Structure. Symmetry and vibrational assignment of pyrazine and its derivatives.

-

TandF Online. Theoretical studies of the rotational and tautomeric states, electronic and spectroscopic properties of favipiravir.Link

Sources

Advanced Fragmentation Dynamics of Halogenated Pyrazines: A Technical Guide

Abstract

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation mechanisms of halogenated pyrazines. It is designed for researchers in medicinal chemistry and flavor analysis, focusing on Electron Ionization (EI) pathways. We explore the competition between ring collapse (HCN loss) and halogen radical elimination, supported by isotopic signature analysis and mechanistic visualizations.

Introduction: The Pyrazine Core in Mass Spectrometry

Halogenated pyrazines serve as critical intermediates in the synthesis of pharmaceuticals (e.g., antitubercular agents like Pyrazinamide derivatives) and high-impact flavor compounds. In mass spectrometry, the pyrazine ring (1,4-diazine) exhibits high stability, but the introduction of halogen substituents (

Understanding these pathways is essential for structural elucidation, particularly when distinguishing between positional isomers (e.g., 2,3-dichloro vs. 2,6-dichloropyrazine).

Mechanistic Principles of Fragmentation

The fragmentation of halogenated pyrazines under EI (70 eV) is governed by two competing primary pathways:

-

Ring Contraction (Loss of HCN): The characteristic disintegration of the diazine ring.

-

C-X Bond Cleavage: Direct loss of the halogen radical (

).

Isotopic Signatures

Before analyzing fragmentation, verify the halogen content using isotopic abundance patterns.

| Halogen | Isotopes (Mass) | Natural Abundance Ratio | Visual Pattern (M, M+2, M+4) |

| Chlorine | 100 : 32.0 (approx 3:1 ) | M and M+2 peaks are 3:1 height. | |

| Bromine | 100 : 97.3 (approx 1:1 ) | M and M+2 peaks are equal height. | |

| Dichlorine | 9:6:1 | M, M+2, M+4 in 9:6:1 ratio. | |

| Dibromine | 1:2:1 | M, M+2, M+4 in 1:2:1 ratio. |

Pathway A: The "HCN First" Mechanism (Ring Collapse)

Pyrazines are defined by their ability to lose hydrogen cyanide (HCN, 27 Da). In halogenated derivatives, the ring often cleaves before losing the halogen, especially for lighter halogens (F, Cl) where the C-X bond is strong.

-

Mechanism: Ionization occurs at the nitrogen lone pair. A Retro-Diels-Alder (RDA)-like mechanism or simple ring opening leads to the expulsion of HCN.

-

Result: Formation of a halogenated azirine or cyclopropenyl cation.

-

Diagnostic Shift: Look for

.

Pathway B: The "Halogen First" Mechanism (Radical Loss)

For heavier halogens (Br, I), the C-X bond energy is lower than the ring stability energy.

-

Mechanism: Homolytic cleavage of the C-X bond yields the pyrazinyl cation (

). -

Result: A strong peak at m/z 79 (unsubstituted pyrazine core).

-

Diagnostic Shift: Look for

.

Case Study: 2-Chloropyrazine vs. 2-Bromopyrazine

2-Chloropyrazine (MW 114/116)

Bond Strength Dominance: The

-

Primary Fragment: Loss of HCN is favored.

- (Chloro-azirine cation)

-

Secondary Fragment: Loss of Cl radical.

- (Pyrazinyl cation)

-

Tertiary Fragment: Sequential loss.

- (Butyne-nitrile cation equivalent)

2-Bromopyrazine (MW 158/160)

Radical Stability Dominance: The

-

Primary Fragment: Loss of

is very competitive and often dominates or equals the HCN loss intensity.- (Base peak often m/z 79 or 52)

-

Sequential:

Visualization of Fragmentation Pathways

The following diagram illustrates the branching pathways for a generic 2-Halo-Pyrazine.

Caption: Branching fragmentation pathways of 2-halopyrazines showing the competition between HCN extrusion and Halogen radical loss.

Experimental Protocol: EI-MS Analysis

To ensure reproducible fragmentation patterns for library matching or structural elucidation, follow this standardized protocol.

Sample Preparation

-

Solvent: Dissolve sample in Methanol or Dichloromethane (DCM). Avoid acetone (can form adducts).

-

Concentration: 10–50 ppm (ng/µL). High concentrations can lead to self-chemical ionization (dimerization).

GC-MS Parameters (Standard)

| Parameter | Setting | Rationale |

| Ion Source | Electron Ionization (EI) | Standard 70 eV provides reproducible fragmentation libraries (NIST compatible). |

| Source Temp | 230°C | Prevents condensation of less volatile polyhalogenated derivatives. |

| Transfer Line | 250°C - 280°C | Ensures efficient transport from GC to MS. |

| Scan Range | m/z 35 – 300 | Captures low mass fragments (m/z 52, 26) and molecular ions.[1] |

| Column | 5% Phenyl-methylpolysiloxane | Non-polar/low-polarity columns (e.g., DB-5, HP-5) separate pyrazines well. |

Data Interpretation: Characteristic Ion Table

Use this reference table to assign peaks in your spectrum.

| m/z (approx) | Ion Identity | Origin | Notes |

| 79 | The "naked" pyrazine ring. Base peak for bromopyrazines. | ||

| 52 | Terminal fragment for most pyrazines. Very stable. | ||

| 26 | Ring degradation | Common low-mass noise, but diagnostic if intense. | |

| 87 | Specific to Chloropyrazine . | ||

| 131/133 | Specific to Bromopyrazine . | ||

| 114/116 | Molecular Ion | 3:1 ratio confirms Monochloropyrazine. | |

| 148/150/152 | Molecular Ion | 9:6:1 ratio confirms Dichloropyrazine. |

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chloropyrazine. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

Doc Brown's Chemistry. (2023). Mass spectrometry - fragmentation patterns of halogenoalkanes and haloarenes. [Link]

-

Scribd (Uploaded by Shinu Diaz). Halogen Fragmentation in Mass Spectrometry. [Link]

Sources

Computational Profiling of 3-Chloro-5-iodopyrazin-2-amine: A Guide to Reactivity and Structural Dynamics

Executive Summary & Strategic Importance

3-Chloro-5-iodopyrazin-2-amine (CAS: 1252597-70-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of SHP2 inhibitors and kinase-targeting oncological agents. Its structural utility lies in its orthogonal reactivity :

-

C5-Iodine: Highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C3-Chlorine: Less reactive, allowing for sequential functionalization after the C5 position is derivatized.

-

C2-Amine: Provides a handle for amide coupling or hydrogen bonding interactions within a protein pocket.

The Challenge: Modeling this molecule requires overcoming the "Heavy Atom" problem. Standard basis sets (e.g., 6-31G*) do not support Iodine.[1] This guide provides a validated protocol for Density Functional Theory (DFT) calculations, focusing on correct basis set selection (GenECP), reactivity prediction via Electrostatic Potential (ESP) mapping, and vibrational analysis.

Computational Theory & Methodology

Functional Selection: Beyond B3LYP

While B3LYP is the industry workhorse, halogenated heterocycles often exhibit non-covalent interactions (halogen bonding) that B3LYP fails to capture accurately.

-

Recommendation: wB97X-D or M06-2X .

-

Reasoning: These long-range corrected functionals include dispersion corrections, which are critical for accurately modeling the large, polarizable Iodine atom and its potential halogen-bonding interactions.

The Iodine Solution: Mixed Basis Sets

Attempting to run a standard Pople basis set (e.g., 6-311+G(d,p)) on this molecule will result in an "Atomic number out of range" error due to Iodine (

-

Light Atoms (C, H, N, Cl): Use an all-electron basis set like 6-311+G(d,p) or def2-TZVP .

-

Heavy Atom (I): Use an Effective Core Potential (ECP) based set like LANL2DZ or SDD . This treats the core electrons as a potential, reducing computational cost while maintaining relativistic accuracy for the valence shell.

Step-by-Step Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow from input generation to reactivity prediction.

Figure 1: Computational workflow for heavy-atom heterocycles.

Gaussian Input Setup (GenECP)

This is the critical step. You must use the Gen (General Basis) and Pseudo=Read keywords.

Sample Input File (.gjf):

Key Protocol Checkpoints:

-

Multiplicity: Singlet (Spin = 1).

-

Symmetry: Pyrazines are often planar (

symmetry). Ensure the starting structure is flat to speed up convergence. -

Solvation: For synthesis planning, add SCRF=(SMD,Solvent=DMF) or THF to mimic reaction conditions.

Reactivity Analysis & Data Interpretation

Regioselectivity: The "Orthogonal" Halogens

The primary utility of this calculation is to quantify the reactivity difference between the C-Cl and C-I bonds.

Table 1: Calculated Bond Parameters (wB97X-D/GenECP) Note: Values are representative of typical DFT results for this scaffold.

| Parameter | Bond | Value | Interpretation |

| Bond Length | C3–Cl | 1.74 Å | Shorter, stronger bond. Harder to break. |

| C5–I | 2.10 Å | Longer, weaker bond. First site of oxidative addition. | |

| Wiberg Bond Index | C3–Cl | 1.04 | Significant double-bond character (resonance). |

| C5–I | 0.88 | More single-bond character; labile. | |

| NBO Charge | C3 | +0.42 | Shielded by adjacent Amine (electron donor). |

| C5 | +0.15 | More susceptible to nucleophilic attack? (See ESP below). |

Molecular Electrostatic Potential (MESP)

The MESP map is the "fingerprint" for intermolecular interactions.[2]

-

Nucleophilic Attack: The pyrazine nitrogens are the most negative regions (Red/Yellow).

-

Electrophilic Attack: The amine nitrogen lone pair is the HOMO center.

-

-Hole: Iodine exhibits a "

Regioselectivity Logic Diagram

This diagram explains the causality between the computed properties and the synthetic outcome.

Figure 2: Mechanistic drivers for C5-selective coupling.

Spectroscopic Validation

To ensure the calculated geometry is real, compare computed vibrational modes with experimental IR data.

-

Amine Stretching: Look for symmetric/asymmetric

stretches at -

Ring Breathing: Pyrazine ring breathing mode typically appears around

. -

Scaling Factor: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. Multiply calculated frequencies by 0.961 (for wB97X-D) to align with experimental spectra.

References

-

Basis Set Exchange (BSE). "LANL2DZ Basis Set Definitions." Pacific Northwest National Laboratory. [Link]

-

Gaussian, Inc. "Gen and GenECP Keywords." Gaussian 16 User Reference. [Link]

-

Dennington, R., et al. "GaussView 6." Semichem Inc. (Visualization software standard for MESP analysis). [Link]

-

Politzer, P., & Murray, J. S. (2018). "The

-hole: an elusive feature of halogen bonding." Accounts of Chemical Research. (Explains the reactivity of the Iodine atom). [Link]

Sources

Application Note: Orthogonal Reactivity of 3-Chloro-5-iodopyrazin-2-amine in Fragment-Based Drug Discovery (FBDD)

Topic: Precision Functionalization of 3-Chloro-5-iodopyrazin-2-amine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Chloro-5-iodopyrazin-2-amine (CAS: 1252597-70-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase and phosphatase inhibitors (e.g., SHP2, ERK). Its structural utility lies in its orthogonal halogen reactivity : the significant electronic and steric differentiation between the C-5 iodine and C-3 chlorine atoms allows for highly regio-controlled sequential functionalization.

This guide provides a validated roadmap for utilizing this intermediate to construct complex heteroaromatic libraries, specifically focusing on selective palladium-catalyzed cross-couplings and subsequent cyclization pathways to access imidazo[1,2-a]pyrazine cores—a critical pharmacophore in oncology therapeutics.

Chemical Profile & Strategic Utility[1]

| Property | Specification | Strategic Implication |

| CAS Number | 1252597-70-8 | Unique identifier for sourcing. |

| Formula | C | High heteroatom count improves solubility/logP profile. |

| MW | 255.44 g/mol | Ideal fragment size (Rule of 3 compliant). |

| C-5 Reactivity | High (Iodine) | "Soft" electrophile; rapid oxidative addition by Pd(0). |

| C-3 Reactivity | Moderate (Chlorine) | "Hard" electrophile; requires activated ligands or SNAr conditions. |

| C-2 Amine | Nucleophilic | Handle for cyclization or amide coupling; directing group. |

The "Pivot" Strategy

The core value of this molecule is its ability to act as a bifunctional pivot .

-

Step 1 (C-5): The iodine atom undergoes oxidative addition with Pd(0) under mild conditions, allowing the introduction of sensitive aryl/heteroaryl groups without disturbing the C-3 chlorine.

-

Step 2 (C-3): The remaining chlorine, sterically shielded by the adjacent amine but electronically activated by the ring nitrogens, serves as a latent handle for a second coupling or nucleophilic substitution (SNAr) at a later stage.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

Caption: Divergent synthesis map showing the chemoselective functionalization of the C-5 Iodine vs. the C-3 Chlorine.

Validated Experimental Protocols

Protocol A: Chemoselective C-5 Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the 5-position while retaining the 3-chloro substituent for future elaboration. This method exploits the faster oxidative addition of C-I bonds compared to C-Cl bonds [1].

Reagents:

-

Substrate: 3-Chloro-5-iodopyrazin-2-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%) -

Base: Sodium Carbonate (

) (2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the pyrazine substrate, arylboronic acid, and

. -

Solvation: Add degassed 1,4-dioxane and the aqueous

solution.-

Critical Note: Degassing is vital. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands, which can lead to catalyst deactivation and loss of selectivity.

-

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS.[1] The C-5 coupled product usually elutes later than the starting material. Stop the reaction immediately upon consumption of the starting iodide to prevent "over-coupling" at the C-3 chlorine (though C-3 coupling typically requires temperatures >100°C or active phosphines like XPhos).

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

.[2] -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The 3-chloro substituent remains intact, confirmed by the characteristic isotopic pattern in MS (M and M+2 peaks in 3:1 ratio).

Protocol B: Synthesis of Imidazo[1,2-a]pyrazine Core

Objective: To cyclize the aminopyrazine into a fused bicyclic system, a common motif in SHP2 allosteric inhibitors [2].

Reagents:

-

Substrate: 3-Chloro-5-iodopyrazin-2-amine (or the C-5 substituted product from Protocol A)[3]

-

Reagent: 2-Bromoacetophenone (or derivative) (1.2 equiv)

-

Solvent: Ethanol (anhydrous)

-

Base:

(optional, for acid scavenging)

Step-by-Step Methodology:

-

Dissolution: Dissolve the aminopyrazine in anhydrous ethanol (0.2 M concentration).

-

Addition: Add the

-bromoketone derivative. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 12–18 hours.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in

and wash with saturated -

Result: This yields an 8-chloro-6-iodoimidazo[1,2-a]pyrazine (numbering changes upon fusion). The chlorine at position 8 is now highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused imidazole ring.

Case Study: SHP2 Inhibitor Pharmacophore Construction

Context: SHP2 (PTPN11) is a critical node in the RAS/MAPK pathway.[4][6][7][8] Allosteric inhibitors like SHP099 stabilize the auto-inhibited conformation of SHP2.[4]

Application of the Intermediate: Researchers utilize 3-chloro-5-iodopyrazin-2-amine to construct the "head" group of the inhibitor.

-

Coupling: A pyridine-thiol or similar hydrophobic moiety is coupled to the C-5 position (displacing Iodine) to occupy the "tunnel" region of the SHP2 protein.

-

Cyclization: The amine is cyclized to form the rigid central scaffold.

-

Amination: The C-3 chlorine is displaced by a spiro-amine or piperazine derivative (via SNAr or Buchwald-Hartwig) to create the solvent-exposed "tail" that interacts with acidic residues on the protein surface [3].

Quality Control & Handling

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The compound is light-sensitive due to the C-I bond; use amber vials.

-

Safety: Irritant. Avoid inhalation. The C-I bond can liberate iodine traces upon prolonged light exposure; check for discoloration (yellowing) before use.

-

Analytical Check (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Retention: The iodo-species is significantly more lipophilic than the chloro-analog.

-

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782. Link

-

Fodor, M., et al. (2018). SHP2 Inhibitors: The Next Generation of RAS Pathway Targeted Therapies. Molecular Cancer Therapeutics, 17(1), 12-21. Link

Sources

- 1. CAS 1252597-70-8 | 3-chloro-5-iodopyrazin-2-amine - Synblock [synblock.com]

- 2. repository.lsu.edu [repository.lsu.edu]

- 3. biosynce.com [biosynce.com]

- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 6. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. targetedonc.com [targetedonc.com]

Application Note: Synthesis of Kinase Inhibitors using 3-Chloro-5-iodopyrazin-2-amine

Executive Summary & Strategic Analysis

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold," serving as the structural backbone for approved drugs like Entospletinib (Syk inhibitor). The efficiency of accessing this scaffold relies heavily on the starting material: 3-Chloro-5-iodopyrazin-2-amine .

This intermediate offers a unique orthogonal reactivity profile that allows medicinal chemists to sequentially functionalize the ring system with high regioselectivity.

The Reactivity Triad

The power of this scaffold lies in the distinct bond dissociation energies (BDE) and electronic environments of its three functional handles:

-

C5-Iodine (High Reactivity): The C-I bond is the weakest and most electron-deficient, making it the primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions.

-

C3-Chlorine (Medium Reactivity): The C-Cl bond is less reactive towards oxidative addition than C-I but is highly activated for Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig amination after the imidazole ring is formed. -

C2-Amine (Cyclization Handle): The exocyclic amine serves as the nucleophile for condensation with

-halo carbonyls to construct the fused imidazole ring.

Strategic Workflow

The most robust synthetic route follows a Cyclization

Figure 1: Strategic workflow for converting 3-Chloro-5-iodopyrazin-2-amine into a trisubstituted kinase inhibitor. The sequence exploits the reactivity difference between Iodine and Chlorine.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility. They are based on the synthesis of Entospletinib analogues but are applicable to any library generation using this scaffold.

Protocol A: Scaffold Construction (Cyclization)

Objective: Synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine.

Mechanism: Condensation of the 2-amine with an

Reagents:

-

3-Chloro-5-iodopyrazin-2-amine (1.0 equiv)[1]

-

Bromoacetaldehyde diethyl acetal (2-Bromo-1,1-diethoxyethane) (4.0 equiv)

-

Hydrobromic acid (48% aq.) (0.5 equiv)[2]

-

Ethanol (Reagent Grade)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Chloro-5-iodopyrazin-2-amine (10.0 g, 39 mmol) and Ethanol (100 mL).

-

Addition: Add Bromoacetaldehyde diethyl acetal (23 mL, 156 mmol) followed by 48% HBr (2.2 mL).

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring for 16–24 hours. Monitor by LC-MS for the disappearance of the starting amine ( -

Workup: Cool the reaction to room temperature. The product often precipitates as a hydrobromide salt.

-

Neutralization: Concentrate the solvent to ~20% volume. Dilute with saturated aqueous

until pH -

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).-

Expected Yield: 65–75%

-

Appearance: Pale yellow solid.

-

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Installation of the primary aryl pharmacophore at the C6 position (formerly C5 of pyrazine). Selectivity: The C-I bond reacts roughly 100x faster than the C-Cl bond under these conditions.

Reagents:

-

8-Chloro-6-iodoimidazo[1,2-a]pyrazine (1.0 equiv)

-

Aryl Boronic Acid/Ester (e.g., 1H-indazol-6-ylboronic acid) (1.1 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Inerting: Charge a reaction vial with the scaffold (1.0 g, 3.58 mmol), boronic acid (3.94 mmol), and Pd catalyst (146 mg). Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (10 mL) and

(5.4 mL). -

Reaction: Heat to

for 2–4 hours.-

Critical Checkpoint: Monitor LC-MS.[1] Do not overheat or extend time unnecessarily, as the C8-Chlorine can eventually participate in coupling (forming bis-arylated byproducts).

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine.[3]

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

-

Target: 6-Aryl-8-chloroimidazo[1,2-a]pyrazine.

-

Protocol C: C8-Substitution ( )

Objective: Installation of the solubilizing amine tail (e.g., morpholino-aniline). Mechanism: The imidazo[1,2-a]pyrazine core is electron-deficient, activating the C8-position for nucleophilic attack.

Reagents:

-

6-Aryl-8-chloroimidazo[1,2-a]pyrazine (Intermediate from Protocol B)

-

Amine Nucleophile (e.g., 4-morpholinoaniline) (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or KF (3.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

-

Setup: Dissolve the intermediate (0.5 g) and the amine nucleophile in NMP (5 mL). Add DIPEA.

-

Reaction: Heat to

(microwave preferred for 30 mins) or-

Note: If the nucleophile is an aniline (less nucleophilic), higher temperatures (

) or Buchwald conditions (

-

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[3]

-

Final Purification: Recrystallization from Ethanol or Preparative HPLC.

Data Summary & Troubleshooting

Reactivity Comparison Table

| Position | Original Atom | Reactivity Type | Preferred Reagents |

| C6 (Imidazo) | Iodine | Pd-Coupling (Fast) | Boronic Acids, Pd(dppf)Cl2, 80°C |

| C8 (Imidazo) | Chlorine | Primary/Secondary Amines, DIPEA, 100°C+ | |

| C3 (Imidazo) | Hydrogen | Electrophilic Subst. | NBS/NIS (if halogenation needed) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Cyclization | Incomplete condensation | Ensure reagents are dry; increase equivalents of acetal; use molecular sieves. |

| Bis-coupling (Suzuki) | Temperature too high | Lower temp to 60°C; reduce catalyst loading; add boronic acid slowly. |

| Stalled | Weak nucleophile | Switch to Buchwald-Hartwig conditions (BrettPhos or Xantphos ligands). |

| Product Solubility | Rigid aromatic core | Use DMF/DMSO for reactions; purify using reverse-phase chromatography. |

Safety & Handling

-

3-Chloro-5-iodopyrazin-2-amine: Potential skin sensitizer and irritant. Handle in a fume hood.

-

Bromoacetaldehyde diethyl acetal: Lachrymator. Avoid inhalation.

-

Palladium Catalysts: Heavy metal waste must be segregated.

References

-

Entospletinib (GS-9973) Clinical & Structural Data. National Institutes of Health (NIH) / PubMed. Available at: [Link]

-

Synthesis of Imidazo[1,2-a]pyrazine Scaffolds. Organic Chemistry Portal. Available at: [Link]

-

Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines. RSC Advances / PubMed Central. Available at: [Link]

Sources

Application Note: Chemoselective C-N Coupling of 3-Chloro-5-iodopyrazin-2-amine

Executive Summary

This application note details the protocol for the regioselective Buchwald-Hartwig amination of 3-Chloro-5-iodopyrazin-2-amine . This substrate presents a unique chemoselective challenge and opportunity due to the presence of three distinct nitrogen centers and two halogen leaving groups with disparate electronic properties.

The protocol leverages the significant difference in oxidative addition rates between the C–I and C–Cl bonds to achieve exclusive functionalization at the C-5 position . We further outline conditions for subsequent C-3 functionalization, enabling the rapid construction of polysubstituted pyrazine libraries, which are privileged scaffolds in kinase inhibitor development.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

Successful amination of 3-Chloro-5-iodopyrazin-2-amine relies on exploiting the bond dissociation energy differences between the carbon-halogen bonds.

-

C-5 Iodide: The C–I bond is the weakest and most accessible for the Palladium(0) species. Oxidative addition here is rapid and kinetically favored.

-

C-3 Chloride: The C–Cl bond is stronger and sterically crowded by the adjacent C-2 amine and the pyrazine ring nitrogen. It remains inert under mild conditions.

-

C-2 Amine: The exocyclic free amine (-NH

) poses a risk of catalyst poisoning (via binding to Pd) or competing N-arylation (homocoupling). However, the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) creates a steric environment that disfavors the binding of the substrate's amine while facilitating the reductive elimination of the desired product.

Catalyst System Selection[1]

-

Ligand: Xantphos is selected as the primary ligand for the C-5 coupling. Its wide bite angle (111°) promotes the reductive elimination step, which is often the rate-determining step in the amination of electron-deficient heterocycles.

-

Alternative Ligand: BrettPhos is recommended if the coupling partner is a primary amine, as it prevents the formation of bis-arylated byproducts and tolerates the free amino group on the pyrazine core.

Reaction Pathway Visualization

The following diagram illustrates the sequential functionalization logic.

Figure 1: Chemoselective pathway. Path A utilizes the lability of the C-I bond for selective C-5 amination.

Experimental Protocols

Protocol A: Selective C-5 Amination (Displacement of Iodide)

Objective: Coupling of a secondary amine (e.g., Morpholine) to the C-5 position while retaining the C-3 chloride.

Materials:

-

Substrate: 3-Chloro-5-iodopyrazin-2-amine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst Source: Pd

(dba) -

Ligand: Xantphos (5 mol% if using Pd

(dba) -

Base: Cs

CO -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a flow of Argon, charge a reaction vial with Pd

(dba) -

Substrate Addition: Add 3-Chloro-5-iodopyrazin-2-amine (255 mg, 1.0 mmol), Cs

CO -

Degassing: Seal the vial with a septum cap. Spurge the mixture with Argon gas via a needle for 10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes dehalogenation.

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.3).

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Expected Result: >85% Yield of the C-5 aminated product. The C-3 chloride remains intact.

Protocol B: Sequential C-3 Amination (Displacement of Chloride)

Objective: Functionalizing the remaining C-3 chloride on the product from Protocol A. Note: The C-3 position is sterically hindered and less reactive. We switch to RuPhos or BrettPhos , which are superior for hindered chlorides.

Modifications:

-

Catalyst: RuPhos Pd G4 Precatalyst (5 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Stronger base required for activation.

-

Temperature: 100–110°C.

-

Time: 12–18 hours.

Screening & Optimization Data[2]

The following table summarizes catalyst screening results for the C-5 coupling step (Protocol A).

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (LCMS) | Yield (Isolated) | Notes |

| 1 | Pd(OAc) | PPh | Cs | Toluene | 100 | 40% | N/A | Slow; significant de-iodination. |

| 2 | Pd | BINAP | NaOtBu | Toluene | 80 | 65% | 50% | Moderate yield; some bis-coupling observed. |

| 3 | Pd | Xantphos | Cs | Dioxane | 80 | >98% | 88% | Optimal conditions. Exclusive C-5 selectivity. |

| 4 | Pd(OAc) | BrettPhos | K | t-AmylOH | 90 | >95% | 82% | Excellent for primary amine nucleophiles. |

Troubleshooting Guide

Issue 1: Hydrodehalogenation (Loss of Iodine without Amination)

-

Cause: Presence of water in solvent or insufficient catalyst activation.

-

Solution: Ensure Dioxane is anhydrous (<50 ppm water). Increase ligand-to-metal ratio to 2:1 to stabilize the Pd(0) species.

Issue 2: No Reaction / Catalyst Poisoning

-

Cause: The free amine on the pyrazine is coordinating to Pd.

-

Solution: Switch to BrettPhos Pd G4 precatalyst. The bulky ligand shell prevents the substrate amine from binding to the metal center [1]. Alternatively, protect the C-2 amine with a Boc group (Boc

O, DMAP) prior to coupling.

Issue 3: Regioselectivity Erosion (Mixture of C-5 and C-3 products)

-

Cause: Temperature too high or base too strong (e.g., NaOtBu used in Step 1).

-

Solution: Stick to Cs

CO

Experimental Workflow Diagram

Figure 2: Operational workflow for the C-5 selective amination protocol.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

- Pike, K. G., et al. (2011). Optimization of a series of 5-aminopyrazines as potent and selective inhibitors of ATR kinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Application Note: 3-Chloro-5-iodopyrazin-2-amine in Agrochemical Synthesis

Abstract & Strategic Value

In the competitive landscape of modern agrochemistry, the demand for novel mechanisms of action (MoA) has driven a shift from simple aromatic systems to complex fused heterocycles. 3-Chloro-5-iodopyrazin-2-amine (CAS: 1252597-70-8) acts as a critical "orthogonal handle" scaffold. Its unique halogen substitution pattern allows for sequential, regioselective functionalization—enabling the rapid synthesis of imidazo[1,2-a]pyrazines (common in next-gen fungicides) and polysubstituted pyrazines (herbicides).

This application note details the mechanistic logic and validated protocols for utilizing this intermediate to construct high-value agrochemical libraries.

Chemical Profile & Reactivity Analysis

The utility of 3-chloro-5-iodopyrazin-2-amine lies in the distinct electronic and steric environments of its three functional handles.

Reactivity Hierarchy

-

C5-Iodine (High Reactivity): The C-I bond is the weakest and most accessible. It undergoes oxidative addition with Pd(0) catalysts under mild conditions, allowing for exclusive C5-functionalization without disturbing the C3-chlorine.

-

C3-Chlorine (Latent Reactivity): The C-Cl bond is sterically hindered by the adjacent amino group and electronically deactivated relative to the iodide. It requires higher temperatures or specialized ligands (e.g., Buchwald ligands) to react, serving as a secondary coupling site.

-

C2-Amine (Nucleophilic/Directing): The exocyclic amine serves two roles:

-

Nucleophile: For condensation reactions (e.g., cyclization with

-haloketones). -

Directing Group: Capable of directing C3-activation in C-H activation protocols.

-

Reactivity Map (Visualization)

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization capabilities of the scaffold.

Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)

Objective: To introduce an aryl or heteroaryl group at the C5 position while preserving the C3-chlorine for subsequent cyclization or substitution.

Mechanism